molecular formula C24H26ClNO2 B11584797 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11584797
M. Wt: 395.9 g/mol
InChI Key: FGKIDPUYRICUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorinated phenoxy group with an indole moiety, making it an interesting subject for scientific research and industrial applications.

Properties

Molecular Formula

C24H26ClNO2

Molecular Weight

395.9 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C24H26ClNO2/c1-17-15-19(11-12-22(17)25)28-14-13-26-16-21(20-9-5-6-10-23(20)26)24(27)18-7-3-2-4-8-18/h5-6,9-12,15-16,18H,2-4,7-8,13-14H2,1H3

InChI Key

FGKIDPUYRICUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE typically involves multiple steps, including the formation of the phenoxyethyl intermediate and its subsequent coupling with the indole derivative. Common synthetic routes may include:

    Nucleophilic Aromatic Substitution: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.

    Cyclohexanecarbonylation: The phenoxyethyl intermediate is then reacted with cyclohexanecarbonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the chlorinated phenoxy site.

Scientific Research Applications

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE can be compared with other similar compounds, such as:

    4-Chloro-3-methylphenoxyacetic acid: Shares the chlorinated phenoxy group but differs in its overall structure and applications.

    2-(4-Chloro-3-methylphenoxy)propanoic acid: Another compound with a similar phenoxy group but different functional groups and properties.

The uniqueness of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.